molecular formula C28H24FNO8 B11035576 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11035576
M. Wt: 521.5 g/mol
InChI Key: TYUXYDBRLVTXLB-UHFFFAOYSA-N
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Description

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound that features multiple functional groups, including benzodioxole, fluorobenzyl, and chromenone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the methoxylation of a suitable precursor.

    Introduction of the fluorobenzyl group: This step may involve nucleophilic substitution reactions.

    Synthesis of the chromenone ring: This can be done through cyclization reactions involving appropriate starting materials.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reactions: Using larger quantities of reagents and optimizing reaction conditions.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the chromenone moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield chromenone derivatives, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory, anti-cancer, or antimicrobial agent.

Industry

    Material Science: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide would depend on its specific application. For instance, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-benzyl-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the fluorine atom in the benzyl group.

    3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(4-chlorobenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in the benzyl group may impart unique properties to the compound, such as increased lipophilicity, metabolic stability, and potential biological activity.

Properties

Molecular Formula

C28H24FNO8

Molecular Weight

521.5 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(4-fluorophenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C28H24FNO8/c1-34-21-11-19(25(35-2)27-26(21)36-14-37-27)18(12-22(31)30-13-15-7-9-16(29)10-8-15)23-24(32)17-5-3-4-6-20(17)38-28(23)33/h3-11,18,32H,12-14H2,1-2H3,(H,30,31)

InChI Key

TYUXYDBRLVTXLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C(=C1)C(CC(=O)NCC3=CC=C(C=C3)F)C4=C(C5=CC=CC=C5OC4=O)O)OC)OCO2

Origin of Product

United States

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